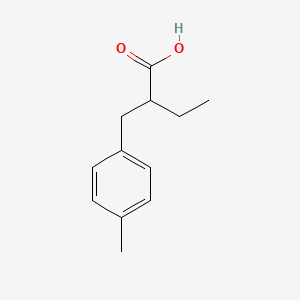

Butyl(2-phenylpropyl)amine

Descripción general

Descripción

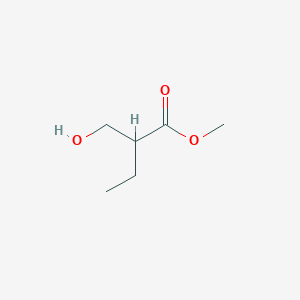

Butyl(2-phenylpropyl)amine is a chemical compound . It’s a type of amine, which is a class of compounds that contain a nitrogen atom with a lone pair of electrons .

Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions. For example, they can react with acyl chlorides or anhydrides to form amides . They can also undergo alpha-cleavage, which produces an alkyl radical on a resonance-stabilized nitrogen-containing cation .Aplicaciones Científicas De Investigación

CO2 Capture and Sequestration

Ionic liquids with appended amine groups, synthesized through reactions involving amine-functionalized compounds, demonstrate significant efficiency in CO2 capture. They act by reversibly sequestering CO2 as carbamate salts, presenting a nonvolatile, water-independent alternative to traditional amine sequestering agents (Bates et al., 2002).

Organic Synthesis

Amine-containing compounds are pivotal in various organic synthesis processes, including the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides. This showcases high reactivities and functional group tolerance, indicating their value in synthesizing complex organic molecules (Moon, Jang, & Lee, 2009).

Chemical Sensing and Electrocatalysis

Compounds like N,N-Butyl-decamethylferrocenyl-amine demonstrate unique reactivities at liquid | liquid interfaces, favoring anion transfer over proton transfer across a wide pH range. This suggests their potential application in electrochemical sensors and redox systems for aqueous media (Kelly et al., 2010).

Advanced Materials and Polymers

Amines are integral in synthesizing and modifying materials, such as the development of zinc bis[(alkyl)(trimethylsilyl)amide] compounds for various applications, highlighting their versatility in material science (Gaul, Just, & Rees, 2000). Additionally, amine-based fullerene derivatives are used as acceptor and cathode interfacial materials in polymer solar cells, indicating their role in enhancing solar cell efficiency (Lv et al., 2014).

Mecanismo De Acción

Target of Action

Butyl(2-phenylpropyl)amine is a complex organic compound with the molecular formula C13H21N Similar compounds such as butylamine and 2-phenyl-propylamine have been found to interact with various receptors and enzymes

Mode of Action

For instance, they can react with acid chlorides to form amides . The exact interaction of this compound with its targets and the resulting changes would require further experimental investigation.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur in living organisms These pathways involve multiple steps, each catalyzed by a specific enzyme, leading to the transformation of molecules into different substances

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development as it influences the drug’s bioavailability . Understanding the pharmacokinetics of this compound would provide insights into its therapeutic potential and safety profile.

Propiedades

IUPAC Name |

N-(2-phenylpropyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-4-10-14-11-12(2)13-8-6-5-7-9-13/h5-9,12,14H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUSCROIFKOBSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3145309.png)

![Pyrido[2,3-d]pyriMidin-7(8H)-one, 8-cyclopentyl-5-Methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]aMino]-](/img/structure/B3145313.png)

![Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate](/img/structure/B3145348.png)